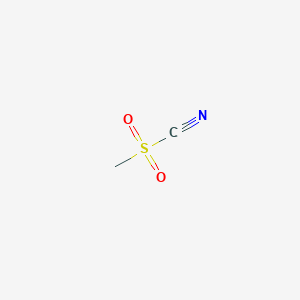
Methanesulfonyl cyanide
Descripción general
Descripción
Methanesulfonyl cyanide is an organosulfur compound . It is a derivative of methanesulfonyl chloride, which is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .
Synthesis Analysis
Methanesulfonyl cyanide can be synthesized from methanesulfonyl chloride . The synthesis involves the reaction of methanesulfonyl chloride with sodium sulfite heptahydrate and sodium hydrogen carbonate in water. The reaction is slightly exothermic and is accompanied by the evolution of carbon dioxide .Molecular Structure Analysis
The molecular formula for methanesulfonyl cyanide is C2H3NO2S . It is a derivative of methanesulfonyl chloride, which has the molecular formula CH3SO2Cl . The structure of methanesulfonyl cyanide is not explicitly mentioned in the search results.Chemical Reactions Analysis
Methanesulfonyl chloride, a precursor to methanesulfonyl cyanide, is highly reactive and is used to make methanesulfonates . It reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates . Methanesulfonates are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .Physical And Chemical Properties Analysis
Methanesulfonyl cyanide is a derivative of methanesulfonyl chloride, which is a colorless or pale-yellow liquid at room temperature with a powerful and unpleasant odor . It is soluble in polar organic solvents such as alcohol and ether, but is reactive to water . The molar mass of methanesulfonyl chloride is 114.55 grams per mol .Aplicaciones Científicas De Investigación
Methanesulfonyl Cyanide: A Versatile Reagent in Scientific Research
Methanesulfonyl cyanide is a compound that can be utilized in various scientific research fields due to its reactivity and functional group. Below are detailed sections on unique applications of this compound:
Sensing Applications: Methanesulfonyl cyanide can be involved in the development of chemical sensors due to its reactivity with strong Lewis bases such as fluoride or cyanide anions. This property is useful for creating homogeneous assays or heterogeneous detection systems for environmental monitoring and diagnostics .
Bioremediation: Cyanide compounds, including methanesulfonyl cyanide, can be studied for their bioremediation potential. Researchers explore methods to degrade these toxic compounds safely and effectively, which is crucial for environmental protection and industrial waste management .
Proteomics Research: In proteomics, methanesulfonyl cyanide may be used as a biochemical reagent due to its ability to modify proteins or peptides. This modification can help in studying protein functions, interactions, and structures .
Cyanation Reactions: Methanesulfonyl cyanide could serve as a safer alternative to traditional metal cyanides in cyanation reactions. These reactions are important for synthesizing organic compounds with cyano groups, which are pivotal in pharmaceuticals and agrochemicals .
Organic Synthesis: This compound may be employed in organic synthesis procedures, particularly in the preparation of sulfonyl derivatives. Its reactivity with other organic compounds can lead to the formation of complex molecules used in drug development and materials science .
Development of Non-toxic Reagents: Research into non-toxic cyanide sources often includes methanesulfonyl cyanide as a potential candidate. Its use could reduce the hazards associated with traditional cyanide-based reagents in various chemical processes .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methanesulfonyl cyanide, similar to its relative compound methanesulfonyl chloride , is an organosulfur compound that is highly reactive and functions as an electrophile . It primarily targets alcohols, where it reacts in the presence of a non-nucleophilic base . The OH group of alcohols can be converted into a much better leaving group through conversion to a sulfonate group such as methanesulfonyl .
Mode of Action
The interaction of methanesulfonyl cyanide with its targets involves a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . This mechanistic proposal is supported by isotope labeling experiments and the trapping of the transient sulfene as cycloadducts .
Biochemical Pathways
Cyanide is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase . The remaining cyanide at non-toxic concentration may play a role of signaling molecule involved in the control of some metabolic processes in plants .
Pharmacokinetics
Methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines
Result of Action
At low concentrations, cyanide stimulates Complex IV activity, increases ATP production, and accelerates cell proliferation, while at higher concentrations, it produces the previously known toxic effects .
Action Environment
The action of methanesulfonyl cyanide is likely influenced by environmental factors. For instance, the stability and fate of cyanogenic compounds in the environment appear to be related to numerous biotic and abiotic factors, such as biological activity and community, pH, redox potential, availability and quality of solar radiation, and presence of organic acids .
Propiedades
IUPAC Name |
methylsulfonylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2S/c1-6(4,5)2-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIOAAJCOKZGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178919 | |
| Record name | Methanesulphonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonyl cyanide | |
CAS RN |
24225-08-9 | |
| Record name | Methanesulfonyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24225-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024225089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulphonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulphonyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANESULFONYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW92GFM7UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)




